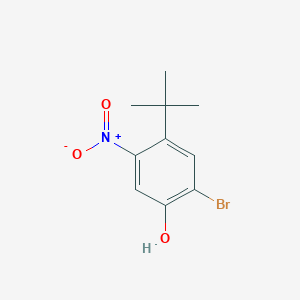
octyl alpha-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl alpha-D-mannopyranoside: is a non-ionic surfactant and a glycoside derived from mannose, a type of sugar. It is composed of an octyl group attached to the alpha-D-mannopyranoside moiety. This compound is known for its ability to disrupt lipid bilayers, making it useful in various biochemical and biophysical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct 2,3-O-Isopropylidenation: This method involves the treatment of alpha-D-mannopyranosides with 0.12 equivalents of TsOH·H2O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-alpha-D-mannopyranosides in 80-90% yields.
Formation of Beta-Mannosidic Linkage: This involves the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose.
Industrial Production Methods: The industrial production of octyl alpha-D-mannopyranoside typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl alpha-D-mannopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to alcohol derivatives.
Substitution: Substituted mannopyranoside derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions. Biology : Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers. Medicine : Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues. Industry : Utilized in the formulation of detergents and cleaning agents due to its surfactant properties .
Mecanismo De Acción
Octyl alpha-D-mannopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic octyl group inserting into the lipid bilayer, while the hydrophilic mannopyranoside moiety interacts with the aqueous environment .
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of an octyl group.
Glyceryl alpha-D-mannopyranosides: These compounds have glyceryl moieties and are used for similar applications but have different physicochemical properties
Uniqueness: : Octyl alpha-D-mannopyranoside is unique due to its longer hydrophobic chain, which enhances its ability to disrupt lipid bilayers compared to shorter-chain analogs like methyl alpha-D-mannopyranoside. This makes it particularly useful in applications requiring strong surfactant properties.
Propiedades
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)


![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3093570.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)







